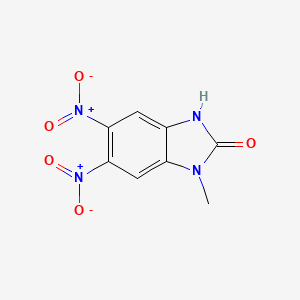

5,6-Dinitro-1-methylbenzimidazol-2-one

Description

Properties

Molecular Formula |

C8H6N4O5 |

|---|---|

Molecular Weight |

238.16 g/mol |

IUPAC Name |

3-methyl-5,6-dinitro-1H-benzimidazol-2-one |

InChI |

InChI=1S/C8H6N4O5/c1-10-5-3-7(12(16)17)6(11(14)15)2-4(5)9-8(10)13/h2-3H,1H3,(H,9,13) |

InChI Key |

CVQFINQMCPMBGR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC(=C(C=C2NC1=O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5,6-Dinitro-1-methylbenzimidazol-2-one involves nitration reactions that yield derivatives with enhanced properties. For instance, the compound can be synthesized through a multi-step process involving the nitration of 1-methylbenzimidazol-2-one using nitric acid and sulfuric acid or more efficient nitrating agents like N2O5/HNO3 in methylene chloride .

Table 1: Synthetic Pathways for this compound

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 1-Methylbenzimidazol-2-one + HNO3/H2SO4 | Nitrated Intermediate |

| 2 | Nitrated Intermediate + N2O5/HNO3 | This compound |

Biological Applications

Research has indicated that derivatives of this compound exhibit promising biological activities. For example, studies have shown that certain nitro-substituted benzimidazoles possess anticancer properties. The National Cancer Institute has evaluated various compounds for their efficacy against cancer cell lines, revealing that some derivatives of benzimidazole show significant cytotoxic effects .

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various benzimidazole derivatives, compounds were tested against a panel of 60 cancer cell lines. The results indicated that certain nitro-substituted derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting potential for further development as anticancer agents .

Energetic Material Applications

This compound and its derivatives are being explored as energetic materials due to their high thermal stability and energetic characteristics. These compounds have been compared to traditional explosives like TNT and tetryl, showing enhanced performance metrics such as higher detonation velocity and stability under varying conditions .

Table 2: Energetic Properties Comparison

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Stability |

|---|---|---|---|

| This compound | TBD | TBD | High |

| TNT | 1.65 | 6900 | Moderate |

| Tetryl | TBD | TBD | Moderate |

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several avenues for future exploration:

- Pharmaceutical Development : Further studies on the structure-activity relationship (SAR) could lead to the development of new drugs targeting specific cancers.

- Materials Science : Investigating the use of this compound in composite materials for military and aerospace applications due to its energetic properties.

- Environmental Impact Studies : Assessing the environmental safety and degradation pathways of these compounds post-use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,6-Dinitro-1-methylbenzimidazol-2-one with structurally related benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity and Solubility: Nitro vs. Amino Groups: Nitro groups (electron-withdrawing) reduce solubility in polar solvents compared to amino derivatives (electron-donating). For example, 5,6-diamino analogs exhibit enhanced aqueous solubility due to hydrogen bonding .

Synthetic Methodologies: Nitro-substituted benzimidazoles are typically synthesized via nitration of benzimidazole precursors under controlled conditions (e.g., HNO₃/H₂SO₄). Methylation at position 1 may involve alkylating agents like methyl iodide or methyl triflate (MeOTf), as seen in analogous syntheses . In contrast, diamino derivatives are often prepared via catalytic hydrogenation of nitro precursors or direct amination reactions .

Biological and Industrial Relevance: Nitro groups in benzimidazoles are associated with antimicrobial and antiparasitic activity (e.g., metronidazole analogs). However, nitro compounds may also pose mutagenic risks, as noted in safety data for 5,6-dinitro-1,3-dihydrobenzimidazol-2-one . Diamino derivatives are explored as kinase inhibitors or fluorescent probes due to their electron-rich aromatic systems .

Preparation Methods

Direct Nitration of 1-Methylbenzimidazol-2-one

The most widely reported method involves the direct nitration of 1-methylbenzimidazol-2-one using mixed acid systems. A representative protocol derived from PMC literature involves:

-

Reagents : Concentrated sulfuric acid (HSO) and fuming nitric acid (HNO).

-

Procedure :

-

Mechanism : The electron-deficient benzimidazolone ring undergoes electrophilic aromatic substitution, with the methyl group at position 1 directing nitro groups to the 5- and 6-positions via meta-directing effects.

Catalytic Nitration with Phosphorus Pentoxide

A patent-derived method (CN105732510A) employs phosphorus pentoxide (PO) as a catalyst to enhance nitration efficiency:

-

Conditions :

-

Advantages : Reduced side reactions and higher yields (85–90%) compared to traditional mixed acid systems.

Optimization of Reaction Parameters

Temperature and Time Dependence

| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) | Source |

|---|---|---|---|---|

| Nitration Temperature | 80–90°C | 85–89 | ≥99.5 | |

| Reaction Time | 4–6 hours | 87–90 | ≥99.0 |

Elevated temperatures (>90°C) risk over-nitration and decomposition, while shorter durations (<4 hours) lead to incomplete conversion.

Solvent and Catalytic Effects

-

1,2-Dichloroethane : Enhances solubility of aromatic intermediates and facilitates heat transfer, achieving 85.1% yield in patent applications.

-

Sulfuric Acid : Acts as both solvent and dehydrating agent in mixed acid systems, though generates spent acid requiring neutralization.

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Nitration Methods

| Method | Nitrating Agent | Catalyst | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|---|---|

| Mixed Acid (HSO/HNO) | HNO | None | 78–82 | 98.5 | Mono-nitro isomers |

| PO-Catalyzed | Fuming HNO | PO | 85–90 | 99.5 | <1% |

The PO-catalyzed method outperforms mixed acid in yield and purity due to controlled nitronium ion generation and reduced oxidative degradation.

Purification and Characterization

Isolation Techniques

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dinitro-1-methylbenzimidazol-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with nitration and methylation of benzimidazole precursors. Systematic optimization can employ factorial design experiments to test variables such as catalysts (e.g., sulfuric acid for nitration), solvents (DMF or ethanol), temperature (80–120°C), and reaction times. For example, sodium metabisulfite-mediated cyclization under nitrogen has been effective for related benzimidazoles . Reaction progress should be monitored via TLC or HPLC to identify optimal yields.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and methyl group integration. For nitro groups, deshielding effects in aromatic regions (~8.0–8.5 ppm) are critical .

- Infrared Spectroscopy (IR) : Identify nitro group stretches (asymmetric: ~1520 cm, symmetric: ~1350 cm) and benzimidazole ring vibrations (~1600 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, comparing retention times against standards .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound, and what methodological considerations are critical?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and nitro group charge densities. Validate computational results against experimental UV-Vis spectra and X-ray crystallography data. Ensure geometry optimizations are performed at the same theory level to minimize errors .

Q. What strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives, specifically for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or anticancer assays) often arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols using CLSI guidelines and include positive controls (e.g., cisplatin for cytotoxicity). Meta-analyses of dose-response curves and IC values can identify outliers. Cross-validate findings with molecular docking studies to correlate bioactivity with nitro group interactions in target proteins .

Q. How does the nitro group positioning in this compound influence its chemical stability under various pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC and kinetic modeling (e.g., first-order decay). Nitro groups at the 5,6-positions are electron-withdrawing, which may enhance stability in acidic conditions but increase susceptibility to nucleophilic attack in basic media. Compare with analogues (e.g., 4,7-dinitro derivatives) to isolate positional effects .

Q. What advanced theoretical frameworks guide the design of novel benzimidazole-based compounds with targeted properties?

- Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects (e.g., nitro, methyl) with properties like solubility or redox potential. Incorporate Hammett constants () for electronic effects and molecular docking to predict binding affinities. Link these frameworks to experimental validation through iterative synthesis and testing cycles .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic assignments for this compound derivatives?

- Methodological Answer : Cross-reference NMR data with computational predictions (e.g., DFT-calculated chemical shifts) and isotopic labeling (e.g., -enrichment for nitro groups). For ambiguous IR peaks, use 2D-COSY or heteronuclear correlation spectroscopy (HSQC) .

Experimental Design Considerations

Q. What factorial design approaches are optimal for studying synergistic effects in multi-component reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.